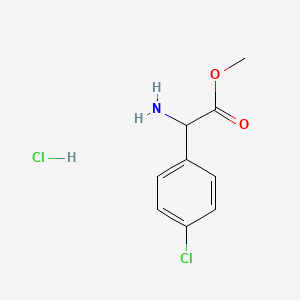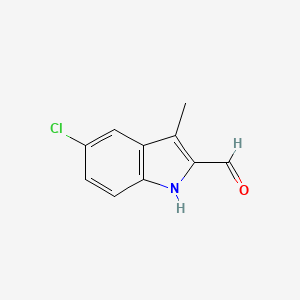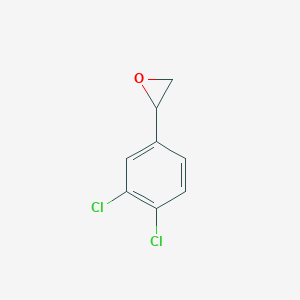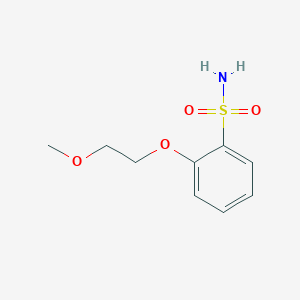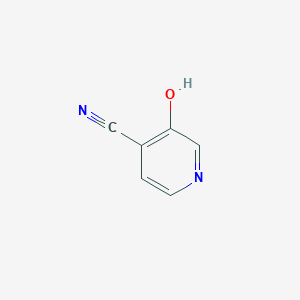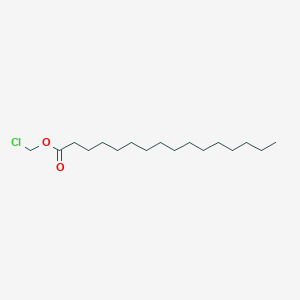
(+)-Santolina alcohol
Overview
Description
(+)-Santolina alcohol is a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, particularly those belonging to the genus Santolina. This compound is known for its pleasant fragrance and is often used in perfumery and aromatherapy. Its chemical structure consists of a hydroxyl group (-OH) attached to a monoterpene backbone, which contributes to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrolysis of Halides: One common method for synthesizing (+)-Santolina alcohol involves the hydrolysis of corresponding halides. For example, the reaction of an alkyl halide with an aqueous solution of an alkali hydroxide can yield the desired alcohol through a nucleophilic substitution mechanism.
Hydration of Alkenes: Direct hydration of alkenes in the presence of a catalyst can also produce this compound. This method involves the addition of water to the alkene, followed by hydrolysis.
Grignard Synthesis: The reaction of Grignard reagents with suitable carbonyl compounds can produce this compound. This method is versatile and can be used to synthesize primary, secondary, and tertiary alcohols depending on the choice of carbonyl compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of essential oils from plants of the genus Santolina. The essential oils are then subjected to fractional distillation to isolate the desired alcohol. Additionally, synthetic methods such as the hydration of alkenes and Grignard synthesis are employed on a larger scale to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (+)-Santolina alcohol can undergo oxidation reactions to form aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides can produce alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrogen halides, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
(+)-Santolina alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: this compound is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma.
Mechanism of Action
The mechanism by which (+)-Santolina alcohol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
(+)-Santolina alcohol can be compared with other similar monoterpenoid alcohols such as:
Linalool: Found in lavender and other aromatic plants, linalool shares a similar structure and is also used in perfumery and aromatherapy.
Geraniol: Present in rose oil and citronella oil, geraniol has a similar hydroxyl group attached to a monoterpene backbone and is used in fragrances and insect repellents.
Menthol: Known for its cooling sensation, menthol is another monoterpenoid alcohol with applications in medicinal and cosmetic products.
The uniqueness of this compound lies in its specific fragrance profile and its potential therapeutic properties, which distinguish it from other similar compounds.
Properties
IUPAC Name |
(3S)-3-ethenyl-2,5-dimethylhex-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-6-9(7-8(2)3)10(4,5)11/h6-7,9,11H,1H2,2-5H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLVEFPXSKNBN-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C=C)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H](C=C)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487451 | |
| Record name | (+)-Santolina alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35671-15-9 | |
| Record name | (+)-Santolina alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



